molecular formula C18H24O10 B14469058 2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester CAS No. 71550-59-9

2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester

Cat. No.: B14469058
CAS No.: 71550-59-9
M. Wt: 400.4 g/mol
InChI Key: HJYGBXXJBRVGTH-UHFFFAOYSA-N
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Description

2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester is a complex organic compound with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester typically involves esterification reactions. The process begins with the reaction of maleic anhydride with an alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and advanced separation techniques are employed to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (Z)-, diethyl ester
  • 2-Butenedioic acid (Z)-, monobutyl ester
  • 2-Butenedioic acid (Z)-, dibutyl ester

Uniqueness

Compared to similar compounds, 2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester is unique due to its specific ester functional groups and structural complexity

Properties

CAS No.

71550-59-9

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

4-[3-[3-(3-carboxyprop-2-enoyloxy)-2,2-dimethylpropanoyl]oxy-2,2-dimethylpropoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H24O10/c1-17(2,9-26-14(23)7-5-12(19)20)10-28-16(25)18(3,4)11-27-15(24)8-6-13(21)22/h5-8H,9-11H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

HJYGBXXJBRVGTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C=CC(=O)O)COC(=O)C(C)(C)COC(=O)C=CC(=O)O

Origin of Product

United States

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